Methyl L-alaninate

Catalog No.
S1537753
CAS No.
10065-72-2
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl L-alaninate

CAS Number

10065-72-2

Product Name

Methyl L-alaninate

IUPAC Name

methyl (2S)-2-aminopropanoate

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1

InChI Key

DWKPPFQULDPWHX-VKHMYHEASA-N

SMILES

CC(C(=O)OC)N

Synonyms

alanine methyl ester, alanine methyl ester hydrochloride, (D-Ala)-isomer, alanine methyl ester hydrochloride, (Dl-Ala)-isomer, alanine methyl ester hydrochloride, (L-Ala)-isomer, alanine methyl ester sulfate(2:1), (D-Ala)-isomer, alanine methyl ester, (D-Ala)-isomer, alanine methyl ester, (DL-Ala)-isomer, L-alanine methyl ester

Canonical SMILES

CC(C(=O)OC)N

Isomeric SMILES

C[C@@H](C(=O)OC)N

The exact mass of the compound Methyl L-alaninate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl L-alaninate is a highly versatile, stereopure amino acid ester utilized extensively as a chiral building block in organic synthesis, peptidomimetic design, and pharmaceutical manufacturing. As the unencumbered free base form of L-alanine's methyl ester, it provides an immediate nucleophilic amine for peptide coupling, Ugi multicomponent reactions, and metal-catalyzed asymmetric transformations. By maintaining the natural (S)-configuration while masking the carboxylic acid with the most sterically accessible and easily cleavable alkyl group, it offers an optimal balance of reactivity and temporary protection. Procurement of the free base specifically caters to advanced synthetic workflows where the presence of counterions or exogenous bases would disrupt sensitive catalytic cycles or induce epimerization .

Substituting Methyl L-alaninate free base with its more common hydrochloride salt (CAS 2491-20-5) forces the introduction of tertiary amine bases (such as DIPEA or TEA) during coupling. This in situ neutralization generates stoichiometric amounts of amine hydrochloride salts, which can precipitate in non-polar solvents like dichloromethane, complicate purification, and potentially poison sensitive transition-metal catalysts via chloride coordination. Furthermore, substituting the methyl ester with an ethyl or tert-butyl ester drastically alters downstream deprotection kinetics; bulkier esters require harsher, prolonged saponification or strong acidic conditions, which significantly increases the risk of base-catalyzed epimerization at the delicate alpha-chiral center .

Elimination of Exogenous Base and Salt Byproducts in Peptide Coupling

Utilizing Methyl L-alaninate as a free base allows for direct nucleophilic attack on activated carboxylic acids without the need for neutralization. In contrast, using the hydrochloride salt requires at least 1.0 equivalent of a base like DIPEA, generating 1.0 equivalent of dialkylammonium chloride per coupling step. This salt generation not only reduces the overall atom economy of the reaction but can also cause unwanted precipitation in solvents like DCM, necessitating aqueous workups that risk the loss of highly polar, short-chain peptide intermediates [1].

Evidence DimensionSalt byproduct generation per coupling step
Target Compound Data0.0 equivalents of amine salt generated
Comparator Or BaselineMethyl L-alaninate HCl: 1.0 equivalent of amine salt generated (requires DIPEA/TEA)
Quantified Difference100% reduction in amine salt byproducts, streamlining purification.
ConditionsStandard peptide coupling in DCM or DMF.

Eliminating salt byproducts simplifies downstream chromatography and prevents chloride-induced catalyst poisoning in subsequent synthetic steps.

Accelerated Deprotection Kinetics vs. Ethyl Esters

The methyl ester group offers the lowest steric hindrance among alkyl protecting groups, enabling rapid and mild deprotection. Saponification of Methyl L-alaninate derivatives using LiOH in aqueous THF is typically complete within 1 to 2 hours at ambient temperature. In comparison, the corresponding ethyl ester derivatives often require 4 to 8 hours or the application of mild heat to achieve full conversion. This prolonged exposure to basic conditions increases the risk of alpha-proton abstraction, leading to a measurable increase in epimerization (often >5%) in sensitive peptide sequences [1].

Evidence DimensionSaponification time and epimerization risk
Target Compound Data1-2 hours at 20 °C (minimal epimerization)
Comparator Or BaselineEthyl L-alaninate: 4-8 hours at 20 °C or requires heating
Quantified Difference2x to 4x faster deprotection under mild conditions, preserving chiral integrity.
ConditionsLiOH-mediated hydrolysis in THF/H2O.

Faster deprotection under milder conditions is critical for maintaining the enantiomeric excess (ee) of stereochemically fragile pharmaceutical intermediates.

Superior Steric Accessibility in Ugi Multicomponent Reactions

In Ugi four-component reactions (Ugi-4CR), the amine component must rapidly condense with an aldehyde to form an imine intermediate. The minimal steric bulk of the methyl ester allows Methyl L-alaninate to participate in these reactions with high efficiency, routinely delivering peptidomimetic scaffolds in >80% yields. When bulkier esters, such as tert-butyl L-alaninate, are utilized, the increased steric hindrance around the nucleophilic nitrogen significantly retards imine formation, often reducing the overall isolated yield of the Ugi product to <60% under identical reaction timeframes .

Evidence DimensionUgi-4CR product yield
Target Compound Data>80% typical yield
Comparator Or Baselinetert-Butyl L-alaninate: <60% typical yield
Quantified Difference>20% absolute increase in yield due to reduced steric hindrance.
ConditionsStandard Ugi-4CR conditions (amine, aldehyde, isocyanide, carboxylic acid in MeOH).

Higher yields in multicomponent reactions directly translate to lower material costs and more efficient library generation in drug discovery.

Base-Sensitive Peptide and Peptidomimetic Synthesis

Methyl L-alaninate is the ideal choice when coupling amino acids to highly epimerization-prone or base-sensitive substrates. By using the free base, chemists avoid the addition of tertiary amines (like DIPEA), maintaining a strictly neutral coupling environment that preserves the stereochemical integrity of the activated acid [1].

Transition-Metal Catalyzed Asymmetric Transformations

In advanced synthetic routes requiring late-stage functionalization via transition-metal catalysis, the presence of chloride ions (from amine hydrochlorides) can poison palladium or ruthenium catalysts. Procuring the free base of Methyl L-alaninate ensures a halide-free environment, maximizing catalyst turnover numbers and reaction reproducibility .

High-Throughput Ugi Multicomponent Library Generation

For drug discovery programs utilizing Ugi-4CRs to build libraries of complex peptidomimetics, the unhindered nature of the methyl ester ensures rapid imine formation. This leads to higher overall yields and fewer side products compared to using ethyl or tert-butyl esters, streamlining high-throughput purification workflows .

XLogP3

-0.4

Other CAS

10065-72-2

Wikipedia

Methyl L-alaninate

Dates

Last modified: 08-15-2023

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